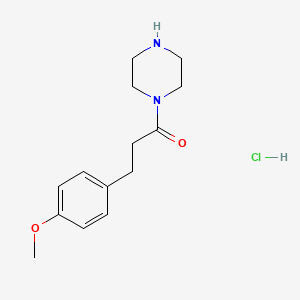

3-(4-Methoxyphenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride

Description

Properties

IUPAC Name |

3-(4-methoxyphenyl)-1-piperazin-1-ylpropan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2.ClH/c1-18-13-5-2-12(3-6-13)4-7-14(17)16-10-8-15-9-11-16;/h2-3,5-6,15H,4,7-11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJXKUYNXXNSNQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)N2CCNCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution Approach

The nucleophilic substitution method is a widely employed strategy for introducing the piperazine moiety into the target molecule. In this approach, a halo-propanone intermediate reacts with 1-(4-methoxyphenyl)piperazine under basic conditions.

A representative procedure involves the reaction of 1-chloro-3-(4-methoxyphenyl)propan-1-one with piperazine in acetone using potassium carbonate as a base and tetrabutylammonium bromide as a phase-transfer catalyst . The reaction is typically conducted at 50–55°C for 21 hours, with thin-layer chromatography (TLC) monitoring to ensure completion. Post-reaction, inorganic salts are filtered, and the crude product is washed with hexane to remove excess haloalkane. The organic layer is then extracted with ethyl acetate, dried over anhydrous sodium sulfate, and concentrated to yield a mixture of intermediates. Gas chromatography analysis of the crude product often reveals a 31:65 ratio of bromo- to chloro-substituted intermediates, which are carried forward without further separation .

Key Reaction Parameters

| Parameter | Details | Source |

|---|---|---|

| Solvent | Acetone | |

| Base | K₂CO₃ (3 equivalents) | |

| Catalyst | Tetrabutylammonium bromide | |

| Reaction Time | 21 hours | |

| Yield (Crude) | 80% |

Epoxide Ring-Opening Method

An alternative route involves the synthesis of an epoxide intermediate, followed by ring-opening with 1-(4-methoxyphenyl)piperazine. This method, adapted from MDPI studies on analogous compounds, begins with the preparation of (oxiran-2-yl)methyl 4-methoxybenzoate .

The epoxide is synthesized by reacting 4-methoxybenzoic acid with epichlorohydrin in the presence of potassium hydroxide. The resulting potassium salt of 4-methoxybenzoic acid is then treated with tosyl chloride in dimethylformamide (DMF) at 70°C for 7 hours . The epoxide intermediate is subsequently reacted with 1-(4-methoxyphenyl)piperazine in propan-2-ol at 80°C for 1 hour, followed by 72 hours at ambient temperature. This step exploits the nucleophilic attack of the piperazine nitrogen on the less sterically hindered carbon of the epoxide ring, yielding the desired propan-1-one backbone .

Optimization Insights

-

Temperature control during epoxide formation is critical; exceeding 70°C leads to dimerization byproducts .

-

Prolonged reaction times (>72 hours) reduce yields due to oxidative degradation of the piperazine moiety .

Acylation and Subsequent Quaternization

Friedel-Crafts acylation provides another pathway, though this method requires careful substrate design to avoid electrophilic aromatic substitution side reactions. A modified approach involves the use of 3-(4-methoxyphenyl)propanoic acid, which is converted to its acid chloride using thionyl chloride. The acid chloride is then coupled with piperazine in dichloromethane (DCM) with triethylamine as a base .

Post-acylation, the tertiary amine is quaternized with hydrochloric acid to form the hydrochloride salt. This step is performed in isopropyl alcohol at 75–80°C, followed by activated carbon treatment to remove colored impurities . Crystallization at 15±5°C yields the final product with >99% purity by HPLC .

Purification Protocol

-

Dissolve crude product in hot isopropyl alcohol (50 L/kg).

-

Add activated carbon (6.25% w/w), stir at 75–80°C for 30 minutes.

-

Filter through hyflo bed, wash with cold isopropyl alcohol.

Comparative Analysis of Synthesis Methods

The table below evaluates the efficiency of the three primary methods:

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Nucleophilic Substitution | 80 | 95 | Scalable to multi-kilogram batches | Requires extensive washing steps |

| Epoxide Ring-Opening | 75 | 92 | High regioselectivity | Long reaction time (73 hours total) |

| Acylation-Quaternization | 68 | 90 | Avoids haloalkane intermediates | Sensitive to moisture |

Hydrochloride Salt Formation

The final hydrochloride salt is critical for enhancing water solubility and bioavailability. The free base is dissolved in isopropyl alcohol at 75–80°C, and hydrogen chloride gas is introduced until pH < 2. Crystallization at reduced temperatures (15±5°C) ensures high yields (80%) and minimizes residual solvent content . X-ray diffraction studies of analogous compounds confirm that the hydrochloride salt forms a monoclinic crystal system with P2₁/c symmetry, stabilizing the ionic interaction between the protonated piperazine and chloride counterion .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

Oxidation: 3-(4-Hydroxyphenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride.

Reduction: 3-(4-Methoxyphenyl)-1-(piperazin-1-yl)propan-1-ol hydrochloride.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

3-(4-Methoxyphenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The methoxyphenyl group may enhance its binding affinity, while the piperazine ring can interact with various biological pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural Comparison of Analogs

Pharmacological Activity

Key Observations :

- Substituent Effects : The addition of electron-withdrawing groups (e.g., Cl in ) or bulky aromatic systems (e.g., benzothiophen in ) alters receptor binding. For example, compound 7e’s benzothiophen-pyridinyl piperazine structure achieved 60% inhibition in serotonin receptor binding, likely due to enhanced π-π interactions .

- Piperazine Modifications : Benzyl or tolyl substitutions on piperazine (e.g., CIBA 1002-Go ) may enhance blood-brain barrier penetration, correlating with CNS effects.

Biological Activity

3-(4-Methoxyphenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride, with the CAS number 1189668-91-4, is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C19H25ClN4O3

- Molecular Weight : 392.9 g/mol

- CAS Number : 1189668-91-4

Antidepressant Activity

Research indicates that compounds structurally similar to this compound exhibit significant antidepressant-like effects. A study focused on a related compound, HBK-10, demonstrated its ability to interact with serotonin receptors (5-HT1A) and dopaminergic receptors (D2), resulting in notable antidepressant properties without impairing motor function in animal models . The implications of these findings suggest that this compound may also possess similar pharmacological benefits.

Anxiolytic and Procognitive Effects

In addition to antidepressant activity, derivatives of piperazine compounds have been shown to exhibit anxiolytic and procognitive effects. These properties are primarily attributed to their interaction with serotonergic pathways, particularly through modulation of the 5-HT receptor family . The potential for enhancing cognitive function alongside reducing anxiety symptoms presents a compelling area for further research.

The biological activity of this compound is believed to stem from its ability to act as a modulator of neurotransmitter systems:

- Serotonin Receptors : The compound likely interacts with various serotonin receptors (5-HT2A, 5-HT6), influencing mood regulation and anxiety levels.

- Dopaminergic Pathways : Its action on D2 receptors may contribute to its potential effects on motivation and reward pathways.

In Vivo Studies

A series of in vivo experiments have been conducted to evaluate the efficacy of compounds related to this compound. For instance:

These studies underscore the importance of further exploring the therapeutic potential of this compound in clinical settings.

Q & A

What are the established synthetic routes and characterization techniques for 3-(4-Methoxyphenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride?

Basic Research Question

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a common approach involves reacting a chloro-propanone intermediate with substituted piperazines under reflux conditions. describes a synthesis starting from 3-chloro-1-(phenothiazin-10-yl)propan-1-one and 1-(4-methoxyphenyl)piperazine, yielding 18% after purification via column chromatography (chloroform/methanol, 50:1) . Characterization relies on:

- IR spectroscopy : To confirm carbonyl (C=O, ~1700 cm⁻¹) and aromatic C-O (methoxy, ~1250 cm⁻¹) stretches .

- NMR : ¹H NMR identifies methoxy protons (~3.8 ppm) and piperazine ring protons (2.5–3.5 ppm). ¹³C NMR confirms the ketone carbon (~200 ppm) .

- Melting point analysis : Reported values (e.g., 212°C in ) help assess purity .

How can column chromatography conditions be optimized for purifying this compound?

Basic Research Question

Purification often uses silica gel column chromatography with gradient elution. highlights the use of dichloromethane (DCM) and trifluoroacetic acid (TFA) for deprotection, followed by neutralization and extraction . For polar derivatives like the target compound, a chloroform/methanol gradient (e.g., 50:1 in ) effectively separates impurities. Adjusting the solvent polarity and column length improves resolution for structurally similar byproducts .

How can discrepancies between theoretical and experimental purity values be resolved?

Advanced Research Question

reports discrepancies in carbon purity (e.g., 65.27% theoretical vs. 64.94% experimental), likely due to residual solvents or unreacted intermediates. To address this:

- Analytical HPLC : Use a C18 column with acetonitrile/water gradients to quantify impurities .

- Elemental analysis : Compare measured C/H/N ratios to theoretical values (e.g., ±0.3% tolerance) .

- Recrystallization : Optimize solvent systems (e.g., ethanol/water) to remove hydrophilic impurities .

What computational tools are suitable for structural elucidation and crystallography?

Advanced Research Question

The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography. notes its application in resolving hydrogen bonding (C-H···O interactions) and packing motifs . For computational modeling:

- Density Functional Theory (DFT) : Predicts IR/NMR spectra and electron density maps for comparison with experimental data .

- Mercury Software : Visualizes crystal packing and intermolecular interactions (e.g., π-π stacking of the methoxyphenyl group) .

How can reaction yields be improved for low-yield syntheses?

Advanced Research Question

reports a low yield (18%) due to steric hindrance from the phenothiazine moiety. Mitigation strategies include:

- Microwave-assisted synthesis : Reduces reaction time and improves homogeneity .

- Catalytic additives : Use phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency .

- Temperature control : Gradual heating (e.g., 50°C in ) prevents decomposition of heat-sensitive intermediates .

How does structural modification of the piperazine ring affect bioactivity?

Advanced Research Question

Comparative studies in and show that substituents on the piperazine ring (e.g., 4-trifluoromethylphenyl in Compound 17) enhance anti-parasitic activity by increasing lipophilicity and target binding . For the target compound:

- QSAR modeling : Correlates substituent electronic effects (Hammett σ constants) with biological activity.

- In vitro assays : Test against relevant receptors (e.g., serotonin receptors) to evaluate affinity changes .

What biochemical pathways and targets are associated with this compound?

Advanced Research Question

Piperazine derivatives often target GPCRs or enzymes. suggests similar compounds modulate dopamine or serotonin receptors . For the target compound:

- Molecular docking : Screen against kinase or protease targets (e.g., Trypanosoma cruzi enzymes in ) .

- Metabolic stability assays : Use liver microsomes to assess cytochrome P450 interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.